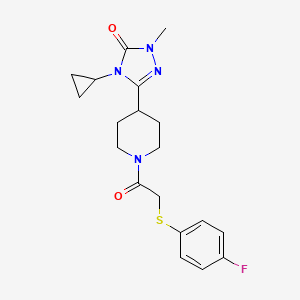

![molecular formula C14H10Cl3NO2 B2734500 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-92-2](/img/structure/B2734500.png)

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

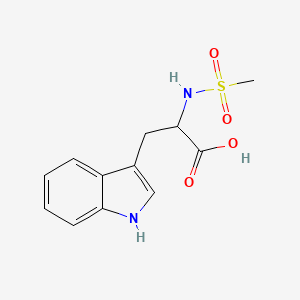

“2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the molecular formula C14H10Cl3NO2 . It is used in proteomics research .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 330.6 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Reactions in Heterocyclic Chemistry

Antiviral Activity and Synthesis of Heterocyclic Compounds : The synthesis and reactions of pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been studied, revealing their potential antiviral activities. These compounds, including derivatives like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, show significant promise in antiviral research (Attaby et al., 2006).

Microwave-Mediated Synthesis of Heterocycles : Efficient methods have been developed for synthesizing benzothiazole- and benzimidazole-based heterocycles, which are derived from similar ethanone compounds. These methods are significant for the rapid synthesis of complex heterocyclic structures (Darweesh et al., 2016).

New 1,3,4‐Thiadiazoles and Thiazoles Synthesis : Research on the synthesis of thiadiazoles, thiazoles, and other heterocycles from benzofuran-2-yl ethanone shows the versatility of these compounds in creating diverse chemical structures, which could have various applications in medicinal and industrial chemistry (Abdelhamid et al., 2016).

Catalysis and Material Science

Catalytic Behavior of Iron and Cobalt Dichloride Complexes : The synthesis of quinoxalin-2-yl pyridin-2-yl ethanone and its use in preparing tridentate ligands for iron and cobalt dichloride complexes highlights its role in catalysis, particularly in ethylene reactivity (Sun et al., 2007).

Enantioselective Electroreduction : Studies on enantioselective electrodes using compounds like 4-methylbenzophenone and acetophenone, similar in structure to 2,2,2-trichloro-1-ethanone derivatives, demonstrate their potential in asymmetric synthesis and electrochemical applications (Schwientek et al., 1999).

Synthesis of Polyimides with Triaryl Imidazole : The use of unsymmetrical diamine monomers containing triaryl imidazole, which are synthesized from similar ethanone compounds, shows the potential of these materials in creating high-performance polyimides with excellent thermal stability and solubility (Ghaemy & Alizadeh, 2009).

Environmental and Analytical Chemistry

Formation of Disinfection By-products : Research into the transformation of benzophenone-type UV filters, similar in structure to 2,2,2-trichloro-1-ethanone derivatives, during chlorination treatment highlights the environmental impact and potential health risks associated with these compounds (Sun et al., 2019).

HPLC-MS/MS Method for Environmental Phenols : The development of methods for measuring environmental phenols in human milk, where similar ethanone compounds are used as analytes, underscores the importance of analytical techniques in assessing human exposure to environmental contaminants (Ye et al., 2008).

Propiedades

IUPAC Name |

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO2/c1-8-4-2-3-5-10(8)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXBBLVZJDSQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2734418.png)

![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)

![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-propan-2-yl-1,3-thiazole-5-carboxylic acid](/img/structure/B2734424.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2734436.png)

![N-(2,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2734437.png)